molecular formula C19H22N2O2S B2733155 1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-06-2

1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No. B2733155
CAS RN: 886905-06-2
M. Wt: 342.46
InChI Key: MAUSPJVGEHWCGP-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMBI and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of DMBI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMBI has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, DMBI has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes.
Biochemical and Physiological Effects:
DMBI has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DMBI has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, DMBI has been shown to inhibit the growth of bacteria by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMBI in lab experiments is its broad range of biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a versatile compound for drug development. Additionally, the synthesis of DMBI has been optimized, allowing for the production of high yields and purity. However, one of the limitations of using DMBI in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of DMBI in vivo.

Future Directions

There are several future directions for the research and development of DMBI. One potential direction is the development of DMBI-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of DMBI and its potential targets. Additionally, further studies are needed to determine the safety and efficacy of DMBI in vivo and to optimize its pharmacological properties.
Conclusion:
In conclusion, 1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole, or DMBI, is a promising compound for drug development due to its broad range of biological activities. The synthesis of DMBI has been optimized, allowing for the production of high yields and purity. DMBI has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities and has potential therapeutic applications. Further studies are needed to determine the safety and efficacy of DMBI in vivo and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of DMBI involves the reaction of 2,5-dimethylbenzylamine with propylsulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized with o-phenylenediamine to produce the final product, 1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole. The synthesis of DMBI has been optimized and can be achieved in high yields and purity.

Scientific Research Applications

DMBI has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. DMBI has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, DMBI has been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-11-24(22,23)19-20-17-7-5-6-8-18(17)21(19)13-16-12-14(2)9-10-15(16)3/h5-10,12H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUSPJVGEHWCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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